Gluconic acid

描述

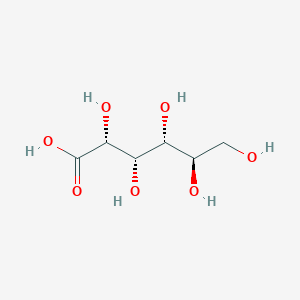

L-葡萄糖酸是一种有机化合物,其分子式为C6H12O7。它是一种白色结晶固体,在中性水溶液中形成葡萄糖酸根离子。这种化合物在自然界中广泛存在,存在于水果、蜂蜜和葡萄酒中。 它以其在各种生化过程中的作用及其在不同行业的应用而闻名 .

准备方法

合成路线和反应条件: L-葡萄糖酸通常由在葡萄糖氧化酶存在下,葡萄糖的有氧氧化产生。 该反应生成葡萄糖酸内酯和过氧化氢,随后水解形成葡萄糖酸 . 该反应可以表示如下: [ \text{C}6\text{H}{12}\text{O}6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

工业生产方法: L-葡萄糖酸的工业生产通常涉及使用真菌或细菌(如黑曲霉或氧化醋杆菌)进行微生物发酵。这些微生物在受控条件下将葡萄糖氧化为葡萄糖酸。 该过程具有成本效益,并且可以回收和重复使用微生物细胞 {_svg_3}.

化学反应分析

反应类型: L-葡萄糖酸会发生各种化学反应,包括:

氧化: 它可以进一步氧化为葡萄糖醛酸。

还原: 它可以被还原为葡萄糖酸内酯。

取代: 它可以与不同的阳离子形成酯和盐。

常见试剂和条件:

氧化: 在氧气存在下使用铂或钯等催化剂。

还原: 在金属催化剂存在下使用氢气。

取代: 与碱反应形成葡萄糖酸盐。

主要产物:

氧化: 葡萄糖醛酸。

还原: 葡萄糖酸内酯。

取代: 各种葡萄糖酸盐,如葡萄糖酸钙和葡萄糖酸钠.

科学研究应用

Production Methods

Gluconic acid is primarily produced through microbial fermentation, utilizing various microorganisms such as Aspergillus niger and Gluconobacter species. The fermentation process can employ different carbon sources, including agricultural byproducts, which enhances sustainability and cost-effectiveness. The following table summarizes the primary production methods for this compound:

| Production Method | Microorganisms | Substrates Used | Yield |

|---|---|---|---|

| Fermentation | Aspergillus niger | Corn starch, grape must | High yield |

| Enzymatic Catalysis | Glucose oxidase | Glucose | Moderate yield |

| Electrochemical Synthesis | Various catalysts | Glucose | Variable yield |

Industrial Applications

This compound and its derivatives find extensive use in several industries:

- Food Industry : Used as a food additive and flavoring agent, this compound enhances the taste of products like sherbets and can reduce fat absorption in baked goods .

- Pharmaceuticals : GA acts as a chelating agent in drug formulations, improving the solubility and bioavailability of certain medications .

- Construction : Sodium gluconate is utilized as a concrete additive to enhance workability and extend setting time .

- Agriculture : It serves as a biostimulant and chelating agent for micronutrients in fertilizers, improving nutrient uptake by plants .

Health Benefits

Recent studies indicate that this compound may have potential health benefits, particularly in cancer treatment. Research suggests that gluconate can inhibit tumor growth by blocking citrate uptake in cancer cells . Furthermore, GA's role in modulating gut microbiota through metabolomic interactions has been highlighted, showcasing its importance in gut health .

Case Studies

- Microbial Production Optimization : A study demonstrated that using agro-industrial byproducts as substrates for GA production not only reduced costs but also increased yields significantly. This approach utilized Aureobasidium pullulans, resulting in an efficient fermentation process that produced high-quality this compound .

- Application in Food Products : In a controlled trial, the addition of this compound to low-fat doughnut formulations resulted in reduced fat absorption during frying without compromising taste or texture. This application highlights GA's potential to enhance food quality while promoting healthier options .

作用机制

L-葡萄糖酸主要通过其螯合金属离子的能力发挥作用。它与各种金属离子形成稳定的络合物,这些络合物可用于不同的生化和工业过程。 分子靶点包括钙、铁和其他金属离子,所涉及的途径与金属离子转运和稳定有关 .

相似化合物的比较

L-葡萄糖酸可以与其他类似的化合物进行比较,例如:

葡萄糖醛酸: 葡萄糖酸的氧化形式,具有额外的羧基。

葡萄糖酸内酯: 葡萄糖酸的内酯形式,可以水解回葡萄糖酸。

葡萄糖醛酸: 结构类似,但在氧化态和官能团方面有所不同。

独特性: L-葡萄糖酸由于其能够形成稳定的葡萄糖酸盐以及其在自然界中的广泛存在而具有独特性。 它在与金属离子形成络合物方面的多功能性使其在各种应用中具有价值 .

生物活性

Gluconic acid, a mild organic acid derived from glucose through enzymatic oxidation, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial properties, potential as a biomarker for health conditions, and its role in plant growth promotion and stress alleviation.

Overview of this compound

This compound (C₆H₁₂O₇) is produced naturally by various microorganisms, including bacteria and fungi. It is recognized for its applications in food, pharmaceuticals, and biotechnology. The production of this compound primarily occurs through the oxidation of glucose facilitated by enzymes such as glucose oxidase and glucose dehydrogenase.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted the antimicrobial activity of this compound produced by the bacterium Gluconacetobacter diazotrophicus Pal5. This strain showed a broad antagonistic spectrum against both Gram-positive and Gram-negative bacteria, although eukaryotic microorganisms displayed more resistance to inhibition by this compound . The presence of other organic acids can modify this inhibition, indicating a complex interaction within microbial communities.

Table 1: Antimicrobial Spectrum of this compound

| Microbial Type | Sensitivity to this compound |

|---|---|

| Gram-positive Bacteria | Sensitive |

| Gram-negative Bacteria | Sensitive |

| Eukaryotic Microorganisms | More Resistant |

This compound as a Biomarker

Recent studies have identified this compound as a potential race-specific biomarker for hypertension and stroke risk, particularly in Black adults. An analysis conducted at the International Stroke Conference 2023 indicated that higher levels of this compound were associated with increased risks of ischemic stroke and hypertension among this demographic . The study utilized data from the REGARDS cohort, demonstrating that this compound could mediate significant associations between lifestyle factors and cardiovascular risks.

Key Findings from the REGARDS Study

- Association with Hypertension : Odds ratio (OR) for hypertension in Black adults was 1.86 (95% CI: 1.39-2.47).

- Association with Ischemic Stroke : Hazard ratio (HR) for ischemic stroke was 1.53 (95% CI: 1.28-1.81).

- Mediation Effect : this compound mediated 25.4% of the association between hypertension and ischemic stroke .

Role in Plant Growth Promotion

This compound plays a crucial role in plant growth promotion by enhancing nutrient availability through solubilization processes. A study focusing on Pseudomonas fluorescens CHA0 revealed that this compound production was linked to the solubilization of inorganic phosphates, which are vital for plant nutrition . Furthermore, this compound has been shown to alleviate aluminum toxicity in plants, thereby promoting root growth under stressful conditions .

Table 2: Effects of this compound on Plant Growth

| Parameter | Effect |

|---|---|

| Phosphate Solubilization | Increased availability |

| Aluminum Toxicity Alleviation | Enhanced root growth |

Case Studies on this compound Applications

- Microbial Production : Research indicates that microbial fermentation is a favored method for producing this compound using various carbon sources, including glucose hydrolysates .

- Antifungal Properties : Studies have shown that this compound production in Pseudomonas fluorescens contributes to antifungal activity against root pathogens, enhancing crop resilience .

- Health Implications : The identification of this compound as a biomarker opens avenues for improving dietary habits and managing cardiovascular health among specific populations .

属性

CAS 编号 |

157663-13-3 |

|---|---|

分子式 |

C6H12O7 |

分子量 |

196.16 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

InChI 键 |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

手性 SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

颜色/形态 |

NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |

密度 |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

熔点 |

131.0 °C 131 °C 113-118°C |

Key on ui other cas no. |

133-42-6 526-95-4 10361-31-6 |

物理描述 |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant |

相关CAS编号 |

10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

保质期 |

TURNS YELLOW ON EXPOSURE TO LIGHT |

溶解度 |

1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |

同义词 |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。